Heptadecanoyl-L-carnitine (chloride)
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Overview
Description
Heptadecanoyl-L-carnitine (chloride) is a long-chain acylcarnitine composed of heptadecanoic acid and L-carnitine. It is a crystalline solid with the molecular formula C24H48NO4 • Cl and a molecular weight of 450.1 . This compound is known for its role in mitochondrial biology and lipid biochemistry, particularly in the context of inborn errors of metabolism .
Preparation Methods
Synthetic Routes and Reaction Conditions
Heptadecanoyl-L-carnitine (chloride) is synthesized by esterification of heptadecanoic acid with L-carnitine. The reaction typically involves the use of a coupling agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the ester bond. The reaction is carried out in an organic solvent like dichloromethane under anhydrous conditions to prevent hydrolysis .
Industrial Production Methods
Industrial production of heptadecanoyl-L-carnitine (chloride) follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and stringent quality control measures to ensure high purity and yield. The final product is often purified using techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
Heptadecanoyl-L-carnitine (chloride) undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can replace the chloride ion with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium cyanide (KCN) are employed.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Heptadecanoyl-L-carnitine (chloride) has several scientific research applications:
Chemistry: Used as a standard in mass spectrometry for the quantification of acylcarnitines.
Biology: Investigated for its role in mitochondrial function and lipid metabolism.
Medicine: Studied as a biomarker for inborn errors of metabolism such as propionic and methylmalonic acidemias.
Industry: Utilized in the development of lipid-based pharmaceuticals and nutritional supplements.
Mechanism of Action
Heptadecanoyl-L-carnitine (chloride) exerts its effects by participating in the transport of fatty acids into the mitochondria for β-oxidation. It acts as a carrier molecule, facilitating the movement of long-chain fatty acids across the mitochondrial membrane. This process is crucial for energy production in cells . The compound interacts with enzymes such as carnitine palmitoyltransferase I and II, which are key regulators of fatty acid metabolism .
Comparison with Similar Compounds
Similar Compounds
Palmitoyl-L-carnitine (chloride): Another long-chain acylcarnitine with similar functions in fatty acid transport.
Stearoyl-L-carnitine (chloride): Similar in structure but with an 18-carbon chain instead of 17.
Arachidonoyl-L-carnitine (chloride): Contains a 20-carbon chain with multiple double bonds.
Uniqueness
Heptadecanoyl-L-carnitine (chloride) is unique due to its specific chain length and its role as a biomarker for certain metabolic disorders. Its distinct structure allows for specific interactions with enzymes involved in fatty acid metabolism, making it a valuable compound for research and diagnostic purposes .
Properties
Molecular Formula |
C24H48ClNO4 |
---|---|
Molecular Weight |
450.1 g/mol |
IUPAC Name |
[(2R)-3-carboxy-2-heptadecanoyloxypropyl]-trimethylazanium;chloride |
InChI |
InChI=1S/C24H47NO4.ClH/c1-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-24(28)29-22(20-23(26)27)21-25(2,3)4;/h22H,5-21H2,1-4H3;1H/t22-;/m1./s1 |
InChI Key |
SYUSIANKHPXISE-VZYDHVRKSA-N |
Isomeric SMILES |
CCCCCCCCCCCCCCCCC(=O)O[C@H](CC(=O)O)C[N+](C)(C)C.[Cl-] |
Canonical SMILES |
CCCCCCCCCCCCCCCCC(=O)OC(CC(=O)O)C[N+](C)(C)C.[Cl-] |
Origin of Product |
United States |
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